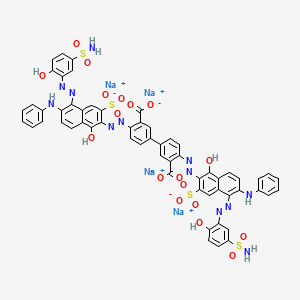
(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4,4'-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the diazotization of 5-(aminosulfonyl)-2-hydroxyaniline, followed by coupling with 1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl. This intermediate product is then further reacted with (1,1’-Biphenyl)-3,3’-dicarboxylic acid under controlled conditions to form the final compound. The reaction conditions usually require acidic or basic environments, specific temperatures, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial methods often involve the use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. This ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction typically produces amines
科学的研究の応用
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes and studies.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects through its interaction with various molecular targets. The azo groups in the compound can interact with proteins and enzymes, altering their activity. The aromatic rings provide stability and facilitate interactions with other molecules. The exact pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
(1,1’-Biphenyl)-4,4’-dicarboxylic acid: Similar in structure but lacks the azo groups, resulting in different reactivity and applications.
4,4’-Diaminobiphenyl-2,2’-disulfonic acid: Contains sulfonic acid groups but differs in the positioning of functional groups, affecting its properties.
Uniqueness
(1,1’-Biphenyl)-3,3’-dicarboxylic acid, 4,4’-bis((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its combination of multiple azo groups and aromatic rings, providing distinct color properties and reactivity. This makes it particularly valuable in dye and pigment industries, as well as in scientific research applications where specific interactions and stability are required.
特性
CAS番号 |
72139-19-6 |
|---|---|
分子式 |
C58H38N12Na4O18S4 |
分子量 |
1411.2 g/mol |
IUPAC名 |
tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate |
InChI |
InChI=1S/C58H42N12O18S4.4Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;;;/q;4*+1/p-4 |
InChIキー |
HZBZVANMAXZCDZ-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


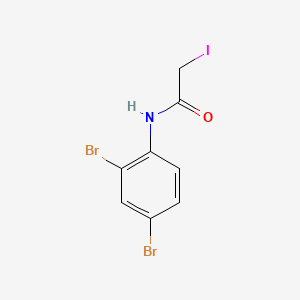
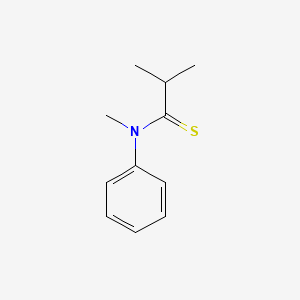
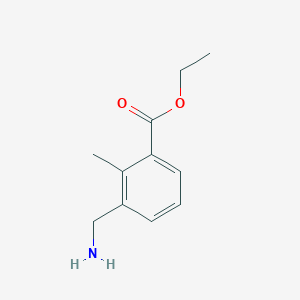

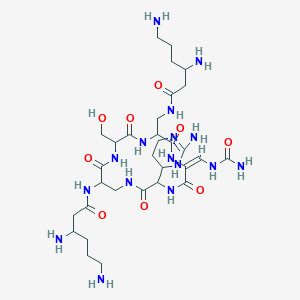

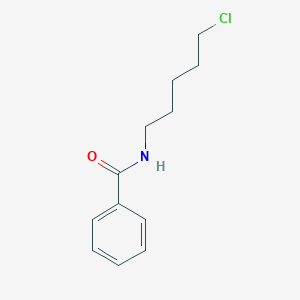
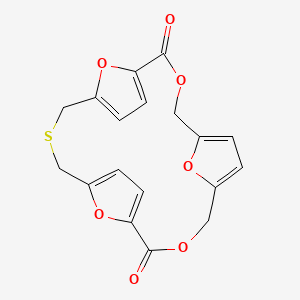
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
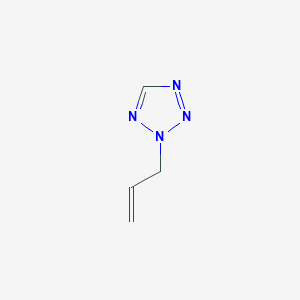
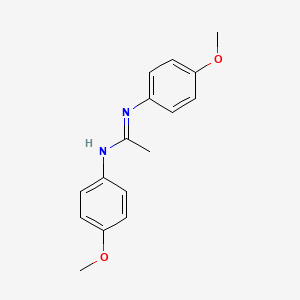

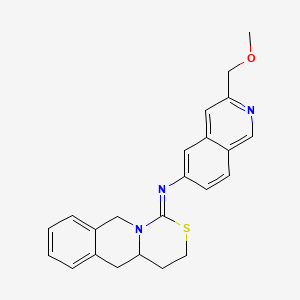
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
